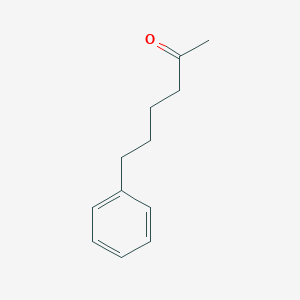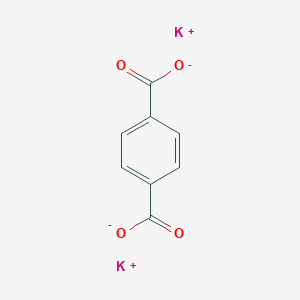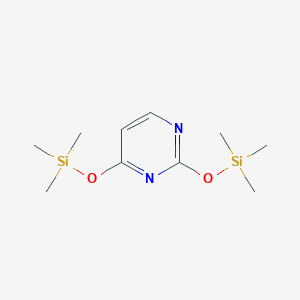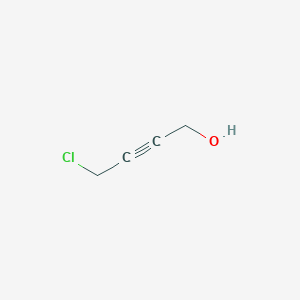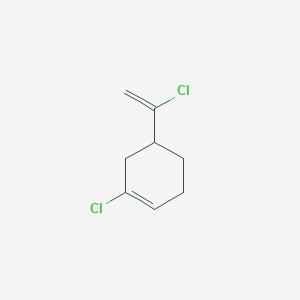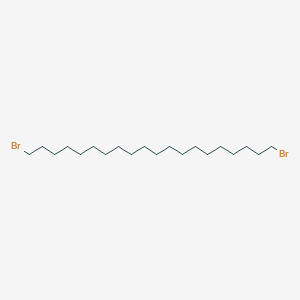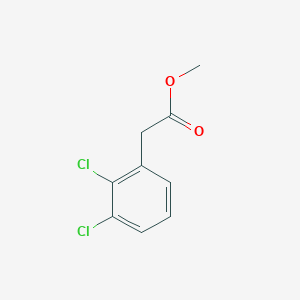
Methyl 2,3-dichlorophenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of compounds structurally related to methyl 2,3-dichlorophenylacetate involves reactions under optimized conditions to achieve high yields. For instance, the synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride involves reacting(+)-alpha-amino(2-chlorophenyl)acetic acid with methanol solution of thionyl chloride under specific temperature and molar ratio conditions, achieving a yield of 98% (Wang Guo-hua, 2008). Another process involves preparing methyl 2,6-dichlorophenoxyacetate from 2,6-dichlorophenol, sodium methoxide, and methyl chloroacetate, with the yield up to 99% under optimized reaction conditions (Qin Bing-chang, 2008).
Molecular Structure Analysis
The molecular structure of compounds related to methyl 2,3-dichlorophenylacetate has been characterized using various spectroscopic methods. For example, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1, 4-dihydropyridine-3-carboxylate shows detailed geometric parameters, highlighting its monoclinic space group and specific bond lengths and angles, contributing to understanding the molecular conformation and interactions within the crystal (Héctor Novoa de Armas et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving methyl 2,3-dichlorophenylacetate derivatives encompass a wide range of transformations, including halogenation, cyclization, and etherification, to yield structurally diverse compounds with varying properties. For example, reactions with methyl 3-hydroxythiophene-2-carboxylate involve straightforward halogenation and alcohol addition, demonstrating the versatility of such compounds in organic synthesis (C. Corral & J. Lissavetzky, 1984).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of methyl 2,3-dichlorophenylacetate derivatives are crucial for their application in chemical synthesis. The crystal structure and computational study on methyl-3-aminothiophene-2-carboxylate provide insights into its crystalline form, intermolecular interactions, and stability, which are essential for its application in organic synthesis and other fields (Y. Tao et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, of methyl 2,3-dichlorophenylacetate and its derivatives, are fundamental to their utility in chemical synthesis. Studies on the synthesis and structural characterization of triorganotin(IV) complexes offer insights into the reactivity and potential applications of these compounds in organometallic chemistry (T. Baul et al., 2002).
科学的研究の応用
“Methyl 2,3-dichlorophenylacetate” is a chemical reagent and its applications can vary widely depending on the context of the research . Here are some potential applications based on its general properties:
-
Synthesis of Other Chemicals
-
Pharmaceutical Research
-
Pesticide Development
-
Food Industry
-
Biocidal Product Use
-
Laboratory Research
Safety And Hazards
Methyl 2,3-dichlorophenylacetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of contact with eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
methyl 2-(2,3-dichlorophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMYFVFSYKMRDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370486 |
Source


|
| Record name | METHYL 2,3-DICHLOROPHENYLACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dichlorophenylacetate | |
CAS RN |
10328-87-7 |
Source


|
| Record name | METHYL 2,3-DICHLOROPHENYLACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)
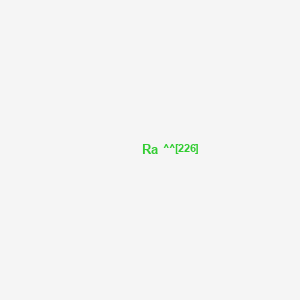

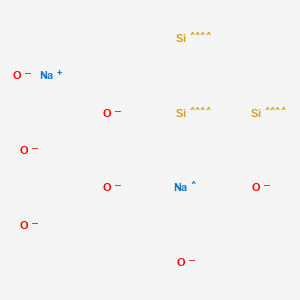
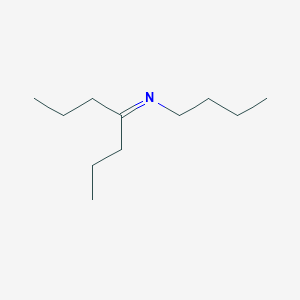
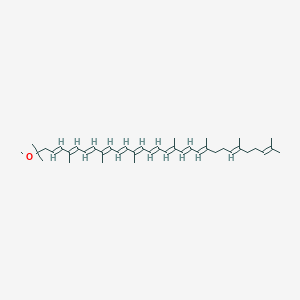
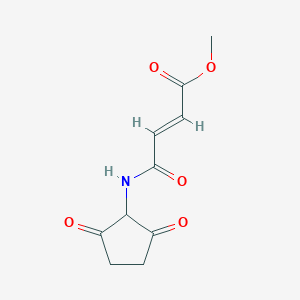
![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B75928.png)
